5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine

Overview

Description

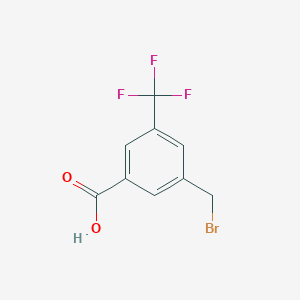

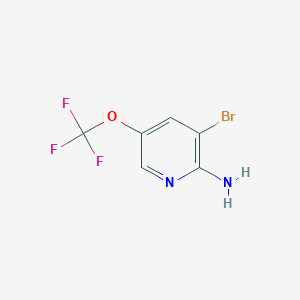

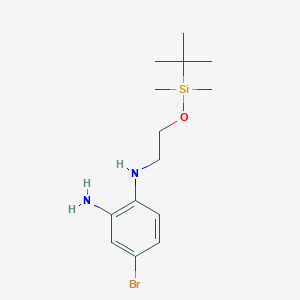

“5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the molecular formula C7H5BBrF3O3 . It has a molecular weight of 284.83 and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring bound to a phenyl group . The InChI code for this compound is 1S/C7H5BBrF3O3/c9-4-1-2-6 (15-7 (10,11)12)5 (3-4)8 (13)14/h1-3,13-14H .Physical And Chemical Properties Analysis

“this compound” is a solid compound . and is typically stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications

Spectroscopic and Theoretical Studies

- Spectroscopic Characterization : The compound has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This aids in understanding its structure and properties for potential applications (Vural & Kara, 2017).

- Density Functional Theory (DFT) : DFT methods have been applied to optimize the geometric structure of this compound, providing insights into its electronic structure and potential reactivity (Vural & Kara, 2017).

Synthesis and Biological Evaluation

- Synthesis of Hybrids : Novel hybrid analogues involving this compound have been synthesized using a microwave-assisted approach. These hybrids have shown potential in biological applications, particularly in antimicrobial activities (Jha & Ramarao, 2017).

- Larvicidal Activity : Derivatives of this compound have been evaluated for larvicidal activities, particularly against Culex quinquefasciatus mosquitoes. This indicates its potential use in pest control and public health applications (Santhanalakshmi et al., 2022).

Chemical Reactions and Material Synthesis

- Role in Organic Reactions : Its role in various organic reactions, such as cycloadditions, has been studied. This is crucial for the development of new organic synthesis methodologies and the creation of novel materials (Riedmiller et al., 1999).

- Synthesis of Heterocyclic Compounds : It has been used as a precursor or intermediate in the synthesis of a variety of heterocyclic compounds, which are important in pharmaceuticals and materials science (Abdel‐Latif et al., 2019).

Photophysical Properties

- Optical and Electroluminescent Properties : Studies have been conducted to understand its optical and electroluminescent properties. This is particularly relevant in the development of new materials for electronics and photonics applications (Stagni et al., 2008).

Molecular Docking and Drug Design

- Molecular Docking Studies : The compound and its derivatives have been studied using molecular docking techniques to understand their potential as drug candidates. This research is crucial in drug discovery and development (Zhou et al., 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . Safety precautions include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules .

Mode of Action

It’s known that brominated compounds often undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the bromine atom, leading to the replacement of the bromine .

Biochemical Pathways

Brominated compounds like this are often used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . In these reactions, the bromine atom in the compound is replaced by another group, altering the structure and properties of the molecule .

Pharmacokinetics

The trifluoromethoxy group in the compound could potentially enhance its metabolic stability and lipophilicity, which could influence its adme properties .

Result of Action

It’s known that the compound can undergo regioselective c-4 deprotonation with lda (lithium diisopropylamide), and trapping with carbon dioxide leads to the corresponding c-4 acid .

Action Environment

The action of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the compound’s reactivity and stability . .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and trifluoromethoxy groups contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways, influencing their activity and stability .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s bromine and trifluoromethoxy groups facilitate its binding to active sites of enzymes, altering their conformation and activity. This interaction can result in changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic pathways. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s bromine and trifluoromethoxy groups facilitate its uptake and localization within cellular compartments. Its distribution can affect its activity and function, influencing cellular responses and metabolic processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization can impact its activity and function, affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .

Properties

IUPAC Name |

5-bromo-2-[3-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3NO/c13-9-4-5-11(17-7-9)8-2-1-3-10(6-8)18-12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJTXCCSMVMUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)